N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural components, including an oxazole ring, a sulfonamide group, and a methoxy-substituted benzene ring
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-6-13(16-11(3)17-22-12(16)4)18-23(19,20)15-9-10(2)7-8-14(15)21-5/h7-9,13,18H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFMFFDXPHTKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)NS(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide. This step often requires acidic or basic conditions and elevated temperatures to facilitate ring closure.
Alkylation: The next step involves the alkylation of the oxazole ring with a propyl halide under basic conditions to introduce the propyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated oxazole with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide nitrogen.
Major Products
Oxidation: Hydroxylated derivatives of the benzene ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial properties. Additionally, the compound’s ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide: Has a shorter alkyl chain, which can influence its physical properties and interactions with biological targets.
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of its structural features, including the oxazole ring, the propyl linker, and the methoxy-substituted benzene ring. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
